molecular formula C10H22N2O B587070 2,2-Dimethyl-3-(4-methylpiperazin-1-YL)propan-1-OL CAS No. 152575-57-0

2,2-Dimethyl-3-(4-methylpiperazin-1-YL)propan-1-OL

Cat. No.: B587070
CAS No.: 152575-57-0
M. Wt: 186.299
InChI Key: QDWAWSWHTBIXGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-OL typically involves the reaction of 2,2-dimethylpropanal with 4-methylpiperazine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,2-dimethylpropanal and 4-methylpiperazine.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosyl chloride).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to create derivatives with specific properties.

    Biology: Investigated for its potential biological activity. It may act as a ligand for certain receptors or enzymes, making it useful in biochemical studies.

    Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological research.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl group and piperazine ring allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-OL can be compared with other similar compounds, such as:

    2,2-Dimethyl-3-(3-tolyl)propan-1-ol: This compound has a similar structure but with a tolyl group instead of a piperazine ring. It may have different chemical and biological properties due to the presence of the aromatic ring.

    2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine: This compound is an amine derivative and may exhibit different reactivity and biological activity compared to the alcohol.

The uniqueness of this compound lies in its combination of a hydroxyl group and a piperazine ring, which provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

2,2-dimethyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-10(2,9-13)8-12-6-4-11(3)5-7-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWAWSWHTBIXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692931
Record name 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152575-57-0
Record name 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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